2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
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Overview
Description
2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of fluorophenyl groups and a triazole ring in its structure suggests potential biological activity and utility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of fluorophenyl groups: This step may involve nucleophilic aromatic substitution reactions.
Formation of the butanediol backbone: This can be synthesized through aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: The fluorophenyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. The fluorophenyl groups may enhance binding affinity and specificity.
Medicine
Medicinally, compounds with triazole rings are explored for their antifungal, antibacterial, and anticancer properties. The specific compound could be investigated for similar therapeutic applications.
Industry
In industry, such compounds might be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.
Mechanism of Action
The mechanism of action for compounds like 2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- often involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds, while the fluorophenyl groups may enhance hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and are known for their diverse biological activities.
Fluorophenyl compounds: Compounds with fluorophenyl groups are often studied for their enhanced binding properties and stability.
Uniqueness
The uniqueness of 2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- lies in its specific combination of functional groups, which may confer unique biological and chemical properties
Properties
CAS No. |
107679-98-1 |
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Molecular Formula |
C18H17F2N3O2 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H17F2N3O2/c1-17(24,13-2-6-15(19)7-3-13)18(25,10-23-12-21-11-22-23)14-4-8-16(20)9-5-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18+/m1/s1 |
InChI Key |
WYZBSOZDBDRPSQ-MSOLQXFVSA-N |
Isomeric SMILES |
C[C@@](C1=CC=C(C=C1)F)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O |
Origin of Product |
United States |
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